2-Bromophenyl 3-chloro-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
(2-bromophenyl) 3-chloro-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,7-13)10(14)15-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSQWHQAHSYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 3-chloro-2,2-dimethylpropanoate typically involves the esterification of 2-bromophenol with 3-chloro-2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-chloro-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromophenyl 3-chloro-2,2-dimethylpropanol.
Oxidation: Formation of 2-bromophenyl 3-chloro-2,2-dimethylpropanoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromophenyl 3-chloro-2,2-dimethylpropanoate serves as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various chemical reactions:
- Esterification Reactions : The compound can undergo esterification to form derivatives that are useful in the synthesis of pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse functional groups .
Medicinal Chemistry
Research has indicated potential therapeutic applications for this compound:
- Antiviral Activity : Studies have shown that derivatives of compounds similar to this compound exhibit antiviral properties against flaviviruses such as Zika and dengue. Modifications to the compound's structure can enhance its inhibitory activity against viral proteases .
- Drug Development : The compound's structure allows it to serve as a precursor in the synthesis of novel drugs aimed at treating various diseases, including viral infections and possibly cancer .
Agricultural Chemistry
The compound may also find applications in agriculture:
- Herbicidal Properties : Similar compounds have been explored for their herbicidal activity. The chlorinated and brominated derivatives can interact with plant growth mechanisms, potentially leading to effective herbicides .
- Pesticide Formulations : Its chemical stability and reactivity make it suitable for incorporation into pesticide formulations aimed at controlling agricultural pests.
Case Study 1: Antiviral Activity
A study published in Organic & Biomolecular Chemistry explored the structure-activity relationship of brominated compounds against flavivirus proteases. The results indicated that modifications to the bromine position significantly influenced antiviral activity, suggesting that derivatives of this compound could be optimized for enhanced efficacy .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of related compounds demonstrated efficient methods for producing this compound through various reaction pathways. The study highlighted purification techniques such as flash chromatography and recrystallization that yield high-purity products suitable for further research applications .
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-chloro-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-Chloro-2,2-Dimethylpropanoate
Structural Differences :
- The ethyl ester replaces the 2-bromophenyl group with an ethyl chain.
Physical Properties : - Molecular Weight : 164.63 g/mol .
- Boiling Point : 38–40°C at 0.1 mmHg .
- Density : 1.04 g/mL .
- Safety: Harmful by inhalation, skin contact, or ingestion . Applications: Primarily used as a synthetic intermediate.
Methyl-3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
Structural Differences :
- Contains a 4-chlorophenyl group and a hydroxyl substituent on the propanoate backbone. Biological Activity:
- Acts as a histone deacetylase inhibitor (HDACi) with antiproliferative effects on HCT-116 cancer cells (IC50: 0.12–0.81 mg/mL) .
- Synthesis: Prepared via reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal under LiCl/pyridine-N-oxide catalysis .
2-(3-Bromophenyl)-2-Methylpropanoic Acid
Structural Differences :
- A carboxylic acid derivative with a 3-bromophenyl group and a methyl-substituted propanoic acid chain. Applications: Used as a precursor for further functionalization, such as in the synthesis of Schiff bases or xanthene derivatives .
Key Comparative Data
Research Implications and Gaps
- Synthetic Challenges: The bulky bromophenyl group could complicate esterification, requiring optimized catalysts (e.g., InCl3 in ethanol under reflux) .
- Safety Considerations: Similar to ethyl 3-chloro-2,2-dimethylpropanoate, the bromophenyl variant likely requires stringent handling protocols .
Biological Activity
2-Bromophenyl 3-chloro-2,2-dimethylpropanoate is a chemical compound with significant potential in various biological applications. Its structure, characterized by a bromophenyl group and a chloro-substituted propanoate moiety, allows it to interact with biological systems in diverse ways. This article explores the biological activities of this compound, including its mechanisms of action, synthesis, and applications in scientific research.
The synthesis of this compound typically involves the esterification of 2-bromophenol with 3-chloro-2,2-dimethylpropanoic acid. This reaction is commonly facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.
Reaction Pathways
The compound can undergo several chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the ester moiety forms hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, resulting in various biological effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, modifications in the substituents of related compounds have shown promising inhibitory activities against flaviviruses like Zika and dengue viruses. The structure-activity relationship (SAR) analysis suggests that increasing hydrophobicity enhances antiviral activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, demonstrating its utility in biochemical research. For example, compounds derived from similar structures were screened for their ability to inhibit protease activity essential for viral replication .
Case Studies
- Inhibition Studies : A study examined various derivatives of bromophenyl compounds for their inhibitory effects on specific enzymes. The results indicated that modifications to the bromophenyl group significantly impacted inhibitory potency, with some derivatives achieving IC50 values in low micromolar ranges .
- Antiviral Screening : Another research effort focused on evaluating the antiviral efficacy of structurally related compounds against flavivirus proteases. The findings revealed that alterations in substituents could lead to increased potency against viral targets, highlighting the importance of structural optimization in drug design .
Data Table: Structure-Activity Relationship (SAR)
| Compound | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure A | 1.42 | Flavivirus Protease |
| Compound B | Structure B | 0.52 | Flavivirus Protease |
| Compound C | Structure C | >10 | Control |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromophenyl 3-chloro-2,2-dimethylpropanoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves esterification between 3-chloro-2,2-dimethylpropanoic acid derivatives (e.g., acyl chlorides) and 2-bromophenol. For example, chloropivaloyl chloride (3-chloro-2,2-dimethylpropanoyl chloride) can react with 2-bromophenol under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 acid chloride to phenol), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral data interpreted?
- Methodology :
- NMR : -NMR will show aromatic protons (δ 7.2–7.8 ppm for the 2-bromophenyl group) and methyl groups (δ 1.2–1.5 ppm for the dimethylpropanoate). -NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- IR : Key peaks include C=O stretch (~1740 cm) and C-Br (~600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of Br or Cl groups) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodology : Accelerated stability studies using HPLC or GC-MS under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Hydrolytic degradation (ester cleavage) is monitored in aqueous buffers (pH 1–12). Degradation products include 2-bromophenol and 3-chloro-2,2-dimethylpropanoic acid, identified via comparative chromatography with authentic standards .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the bromophenyl or chloro-dimethyl sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) by comparing binding affinities to structurally similar compounds (e.g., 3'-chloro or fluoro analogs) .
Q. How can crystallographic data resolve discrepancies in molecular geometry between experimental and computational models?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Compare experimental bond lengths/angles (e.g., C-Br: ~1.89 Å, C-Cl: ~1.76 Å) with DFT-optimized structures. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects. Use Mercury software for visualizing Hirshfeld surfaces to analyze intermolecular interactions .
Q. What strategies reconcile contradictory bioactivity data in antimicrobial assays across different studies?
- Methodology : Meta-analysis of MIC (Minimum Inhibitory Concentration) data against Gram-positive/-negative bacteria and fungi. Control variables include solvent choice (DMSO vs. ethanol), inoculum size, and assay duration. Compare with structurally related compounds (e.g., 3'-fluoro or methyl derivatives) to isolate electronic or steric effects. Use statistical tools (e.g., ANOVA) to validate significance .
Q. How does the steric bulk of the 2,2-dimethyl group influence regioselectivity in catalytic reactions?
- Methodology : Competitive experiments under Suzuki-Miyaura coupling conditions (Pd catalysts, aryl boronic acids). Analyze product ratios (HPLC) when varying substituents on the phenyl ring. Steric maps (e.g., A-value calculations) quantify hindrance, while X-ray crystallography of Pd intermediates identifies coordination geometry changes .
Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps to minimize hydrolysis .
- Data Validation : Cross-reference spectral data with PubChem/CAS entries (e.g., CAS RN 898765-34-9 for analog comparisons) .
- Software Tools : Gaussian for DFT, SHELX for crystallography, and PyMol for molecular visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
